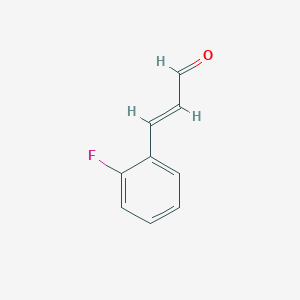

2-Fluorocinnamaldehyde

Descripción general

Descripción

2-Fluorocinnamaldehyde is a fluorinated analogue of cinnamaldehyde, which is a compound known for its presence in cinnamon and its biological activities. While the provided papers do not directly discuss 2-Fluorocinnamaldehyde, they do provide insights into the synthesis and properties of related fluorinated aromatic aldehydes and their derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in the synthesis of radiopharmaceuticals.

Synthesis Analysis

The synthesis of fluorinated aromatic aldehydes, such as 2-Fluorocinnamaldehyde, can be achieved through various synthetic routes. One method involves the use of activated nitro precursors and amino-polyether supported nucleophilic substitution with fluorine-18, leading to radiolabelled fluorinated aldehydes . Another approach is the reaction of 2-bromocinnamaldehyde acetal with piperidones, which unexpectedly produced 2-benzoxepines, subsequently transformed into spirocyclic 2-benzofuranacetaldehydes . These methods highlight the versatility and complexity of synthesizing fluorinated aromatic compounds.

Molecular Structure Analysis

The molecular structure of fluorinated compounds like 2-Fluorocinnamaldehyde is characterized using various spectroscopic techniques. NMR spectroscopy, in particular, is a powerful tool for elucidating the structure of such compounds. For instance, the complete assignment of 1H and 13C resonances of fluoro-2H-1-benzopyran derivatives was achieved using two-dimensional NMR experiments . The introduction of a fluorine atom can significantly influence the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Fluorinated aldehydes participate in a range of chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For example, fluorinated aldehydes can be converted into cyanohydrin trimethylsilyl ethers and then reduced to phenethanolamines, which are precursors to biologically active compounds like norepinephrine analogues . The presence of a fluorine atom can alter the reactivity and selectivity of these compounds in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic aldehydes are influenced by the presence of the fluorine atom. Fluorine is highly electronegative, which can increase the acidity of adjacent phenolic groups and affect the molecule's overall polarity and solubility . These properties are crucial for the biological activity of the compounds and their potential use in pharmaceuticals. Additionally, the introduction of fluorine can enhance the stability of certain compounds, making them suitable for use in high-sensitivity chromatographic analysis .

Aplicaciones Científicas De Investigación

1. Chemosensor Development

2-Fluorocinnamaldehyde derivatives have been utilized in the development of chemosensors. For instance, a study by Kumar, Reja, and Bhalla (2012) demonstrated the use of a chemosensor based on N,N-dimethylaminocinnamaldehyde for detecting Hg(2+) ions. This sensor also exhibited the ability to detect picric acid and was used to construct a combinatorial logic circuit with NOR and INHIBIT logic functions (Kumar, Reja, & Bhalla, 2012).

2. Antitumor Activities

Studies have shown that certain derivatives of 2-Fluorocinnamaldehyde, such as 2'-benzoyloxycinnamaldehyde (BCA) and 2'-hydroxycinnamaldehyde (HCA), possess antiproliferative activities against various cancer cell lines. For example, Chung et al. (2007) found that BCA exhibited growth inhibitory effects and induced apoptotic cell death in various drug-resistant cancer cells, suggesting its potential as a therapeutic agent for drug-resistant cancers (Chung, Yoo, Kim, Lee, & Kim, 2007). Another study by Hong et al. (2007) highlighted the role of HCA in inducing apoptosis in cancer cells through proteasome inhibition, which led to increased ER stress and mitochondrial perturbation (Hong, Kim, Kim, Lee, Shin, Son, Han, Sung, & Kwon, 2007).

3. Synthesis of Fluorinated Compounds

2-Fluorocinnamaldehyde has been used in the synthesis of various fluorinated compounds. Zemmouri et al. (2011) reported the palladium-catalyzed stereoconvergent formylation of β-bromo-β-fluorostyrenes, leading to the production of (Z)-α-fluorocinnamaldehydes. This methodology was extended to synthesize different functionalized substrates, including glucoside of β-fluoroconiferyl alcohol (Zemmouri, Kajjout, Castanet, Eddarir, & Rolando, 2011).

4. Sensor Development for Metal Ion Detection

2-Fluorocinnamaldehyde derivatives have also been applied in the development of sensors for metal ion detection. Kumar, Kumar, and Bhalla (2011) synthesized a dimethylaminocinnamaldehyde linked rhodamine-based fluorescence receptor that demonstrated selective detection of Fe2+ ions through fluorescence resonance energy transfer (Kumar, Kumar, & Bhalla, 2011).

Direcciones Futuras

While specific future directions for 2-Fluorocinnamaldehyde are not mentioned, chemosensor probes containing 2-nitro- and 4-fluoro-cinnamaldehyde show promise in the field of anion recognition and sensing . This suggests potential future research directions in the development of chemosensors and their applications.

Propiedades

IUPAC Name |

(E)-3-(2-fluorophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSYHZMJKDCFAK-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluorocinnamaldehyde | |

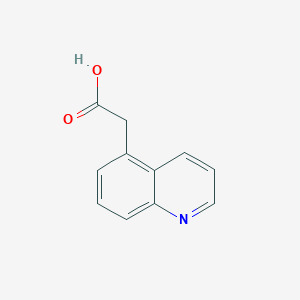

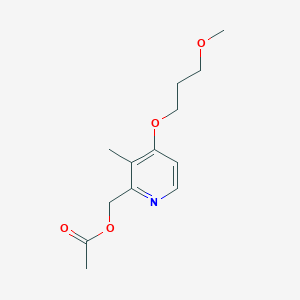

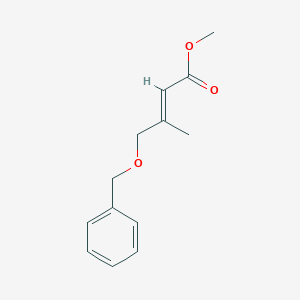

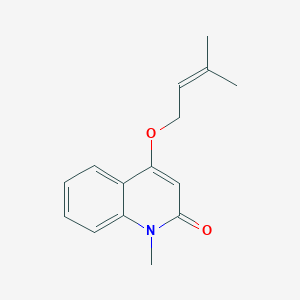

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI)](/img/structure/B120996.png)